
2-(Trifluoromethyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C7H5F3O3S. It is a strong organic acid that is soluble in water and various organic solvents. This compound is typically found as a colorless to pale yellow solid, often in powder or crystalline form. It is known for its corrosive properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzenesulfonic acid is commonly synthesized through the sulfonation of 2-(trifluoromethyl)benzene. This process involves the reaction of 2-(trifluoromethyl)benzene with sulfur trioxide or fuming sulfuric acid under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The product is then purified through crystallization or distillation processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Formation of Derivatives: It can form sulfonamides, sulfonyl chlorides, and esters through reactions with appropriate reagents.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide or fuming sulfuric acid.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with chlorinating agents like phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
Scientific Research Applications
2-(Trifluoromethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the functionalization of aromatic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially as a precursor for drug candidates.
Industry: It is used in the production of detergents, emulsifiers, and other surfactants
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst or reagent in various chemical reactions. It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The trifluoromethyl group enhances its reactivity by increasing the electron-withdrawing capacity, making the aromatic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the trifluoromethyl group.
p-Toluenesulfonic Acid: Another aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
2-(Trifluoromethyl)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group
Uniqueness: 2-(Trifluoromethyl)benzenesulfonic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable reagent in various chemical transformations. Its strong acidic nature and ability to participate in a wide range of reactions make it distinct from other similar compounds .
Properties
CAS No. |
229326-04-9 |
|---|---|
Molecular Formula |
C7H5F3O3S |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H,11,12,13) |
InChI Key |
IXSGUIFSMPTAGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


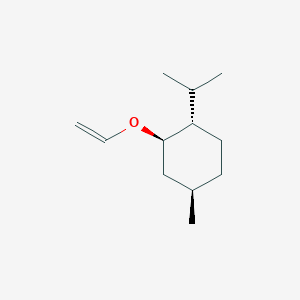
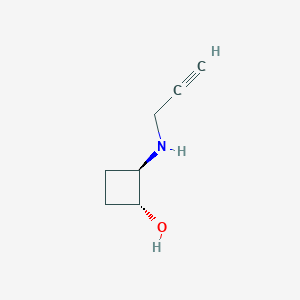
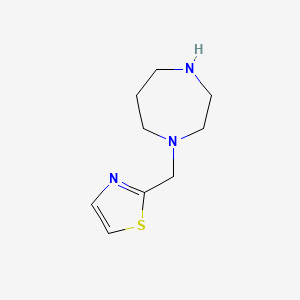
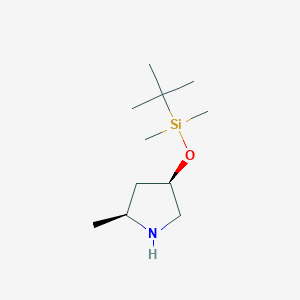


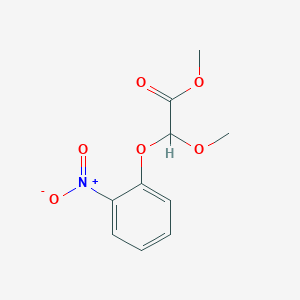
![(S)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13338301.png)

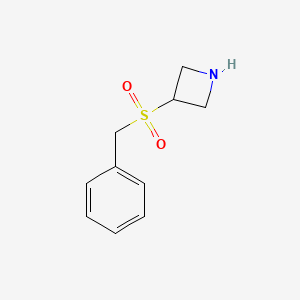
![5-(tert-Butyl) 2-ethyl 5-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13338311.png)
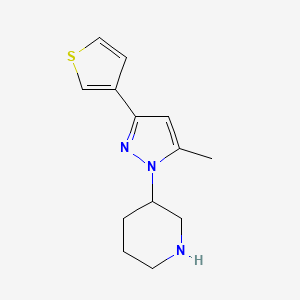
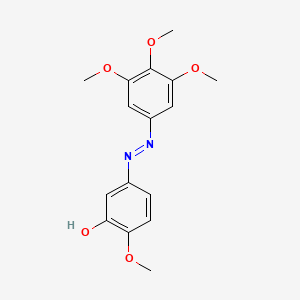
![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)
